molecular formula C7H6N4O2 B2994058 4-(1{H}-tetrazol-5-yl)benzene-1,2-diol CAS No. 91759-56-7

4-(1{H}-tetrazol-5-yl)benzene-1,2-diol

Cat. No.: B2994058
CAS No.: 91759-56-7
M. Wt: 178.151
InChI Key: FBLZQXCQTHIPBP-UHFFFAOYSA-N
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Description

4-(1{H}-tetrazol-5-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a tetrazole group and two hydroxyl groups The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a benzene derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The hydroxyl groups can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the tetrazole ring and the hydroxylation process. The use of eco-friendly solvents and conditions is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1{H}-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

4-(1{H}-tetrazol-5-yl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1{H}-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1{H}-tetrazol-5-yl)benzoic acid
  • 4-(1{H}-tetrazol-5-yl)phenylboronic acid
  • 1,3,5-tris(1{H}-tetrazol-5-yl)benzene

Uniqueness

4-(1{H}-tetrazol-5-yl)benzene-1,2-diol is unique due to the presence of both the tetrazole ring and the hydroxyl groups on the benzene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-5-2-1-4(3-6(5)13)7-8-10-11-9-7/h1-3,12-13H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZQXCQTHIPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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